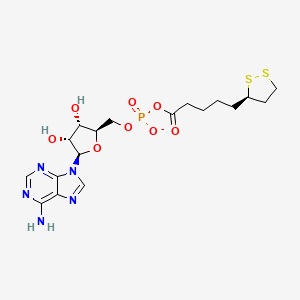

(R)-lipoyl-AMP(1-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-lipoyl-AMP(1-) is a lipoyl-AMP(1-) obtained by deprotonation of the phosphate OH group of (R)-lipoyl-AMP; major species at pH 7.3. It is a conjugate base of a (R)-lipoyl-AMP.

Applications De Recherche Scientifique

Role in Enzymatic Reactions

(R)-lipoyl-AMP(1-) serves as a substrate for various lipoate-binding proteins and lipoate-protein ligases, which are crucial for the lipoylation process. Lipoylation is the covalent attachment of lipoic acid to lysine residues in proteins, which is essential for the function of several key enzymes involved in energy metabolism.

Enzymatic Mechanism

The mechanism involves two main enzymes:

- PfLipL1 : This enzyme activates lipoate with ATP to form lipoyl-AMP. It acts as a redox switch that determines the downstream proteins to be activated based on the redox state of lipoate.

- PfLipL2 : This enzyme functions as a lipoyltransferase, transferring the lipoyl moiety from lipoyl-AMP to specific substrates like BCDHLD and KDHLD, which are involved in mitochondrial metabolism .

Metabolic Pathways

(R)-lipoyl-AMP(1-) is integral to several metabolic pathways:

- Energy Metabolism : It plays a critical role in the glycine cleavage system and the pyruvate dehydrogenase complex, facilitating the conversion of pyruvate into acetyl-CoA, which is vital for energy production.

- Amino Acid Degradation : The compound is involved in the degradation of branched-chain amino acids, linking protein metabolism to energy production pathways .

Therapeutic Implications

Research indicates that deficiencies in enzymes related to (R)-lipoyl-AMP(1-) can lead to metabolic disorders:

- LIPT1 Deficiency : This condition is associated with developmental delays and seizures due to impaired lipoylation processes. Studies have shown that restoring lipoylation can ameliorate some symptoms associated with this deficiency .

- Potential Drug Development : Understanding the role of (R)-lipoyl-AMP(1-) in these pathways opens avenues for developing drugs targeting metabolic disorders or enhancing mitochondrial function .

Case Studies and Research Findings

Several studies have documented the significance of (R)-lipoyl-AMP(1-) in various contexts:

Analyse Des Réactions Chimiques

Formation and Enzymatic Activation of (R)-Lipoyl-AMP(1−)

ATP-Dependent Synthesis

(R)-Lipoyl-AMP(1−) is synthesized via a two-step enzymatic process:

-

Activation : Lipoate-protein ligases (e.g., LplA in E. coli and PfLipL1 in Plasmodium) catalyze the adenylation of lipoic acid using ATP, forming lipoyl-AMP and releasing pyrophosphate .

-

Transfer : The enzyme-bound intermediate transfers the lipoyl group to target proteins, releasing AMP .

Key Enzymes and Pathways

Structural Insights into Reaction Mechanisms

Crystal Structures and Binding Interactions

-

U-Shaped Conformation : In bovine lipoyltransferase (bLT), (R)-lipoyl-AMP(1−) adopts a U-shaped structure, with the lipoyl moiety buried in a hydrophobic pocket and the AMP moiety hydrogen-bonded in a tunnel-like cavity .

-

Catalytic Residues : Lys135 in bLT interacts with the carbonyl oxygen of lipoyl-AMP, polarizing the C10 atom for nucleophilic attack by the target lysine .

Comparative Enzyme Features

Redox-Dependent Reactivity in Plasmodium

In Plasmodium, PfLipL1 exhibits dual functionality:

-

Oxidizing Conditions : Directly lipoylates the H-protein via a canonical ligation .

-

Reducing Conditions : Generates dihydrolipoyl-AMP (Kd = 5.8 μM), which is transferred by PfLipL2 to dehydrogenase complexes (BCDH, KDH) .

Key Observations

-

PfLipL2 cannot utilize oxidized lipoyl-AMP, highlighting redox-specific substrate recognition .

-

The weakened binding of dihydrolipoyl-AMP under reducing conditions facilitates transfer to PfLipL2 .

Kinetic and Thermodynamic Parameters

Binding Affinities

-

PfLipL1 : Binds lipoyl-AMP with Kd = 0.02 μM (oxidized) vs. 5.8 μM (reduced) .

-

bLT : Stabilizes lipoyl-AMP via van der Waals interactions (lipoyl) and hydrogen bonds (AMP) .

Reaction Efficiency

| Enzyme | Substrate | Catalytic Rate (kcat) |

|---|---|---|

| PfLipL1 | Dihydrolipoate | Not quantified |

| LplA | Lipoic acid | ATP-dependent |

Propriétés

Formule moléculaire |

C18H25N5O8PS2- |

|---|---|

Poids moléculaire |

534.5 g/mol |

Nom IUPAC |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 5-[(3R)-dithiolan-3-yl]pentanoyl phosphate |

InChI |

InChI=1S/C18H26N5O8PS2/c19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)11(30-18)7-29-32(27,28)31-12(24)4-2-1-3-10-5-6-33-34-10/h8-11,14-15,18,25-26H,1-7H2,(H,27,28)(H2,19,20,21)/p-1/t10-,11-,14-,15-,18-/m1/s1 |

Clé InChI |

QWEGOCJRZOKSOE-ADUAKINBSA-M |

SMILES isomérique |

C1CSS[C@@H]1CCCCC(=O)OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |

SMILES canonique |

C1CSSC1CCCCC(=O)OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.